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Compound of Interest

Compound Name: Tuberculosis inhibitor 8

Cat. No.: B15136905

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates
the urgent discovery and development of novel antitubercular agents. The designation
"Tuberculosis inhibitor 8" has been used in scientific literature to refer to several distinct
chemical entities with promising activity against Mtb. This technical guide provides an in-depth
overview of the chemical properties, solubility, and biological evaluation of three such
compounds, offering a valuable resource for researchers in the field of tuberculosis drug
discovery.

Mtb-IN-8 (Compound 5jb): A Dihydropyrido[2,3-
d]pyrimidine-4,7-dione Derivative

Mtb-IN-8 (compound 5jb) is an orally active inhibitor of Mycobacterium tuberculosis identified
as a promising lead compound.[1]

Chemical Properties and Solubility
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Property Value

(S)-5-(4-methoxy-3-nitrophenyl)-2-((2-
IUPAC Name methylpropyl)thio)-5,6-dihydropyrido[2,3-
d]pyrimidine-4,7(3H,8H)-dione

CAS Number 2549199-96-2[1]
Molecular Formula C17H18N4059[1]
Molecular Weight 390.41 g/mol [1]

COC1=CC=C([C@@H]2C(C(NC(SCCC)=N3)=
SMILES 0)=C3NC(C2)=0)C(--INVALID-LINK--
=0)=C1[1]

Data not publicly available. Generally, such
Solubility heterocyclic compounds may exhibit solubility in

organic solvents like DMSO and methanol.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The MIC of Mtb-IN-8 against M. tuberculosis H37Rv and multidrug-resistant strains was likely
determined using a broth microdilution method, a standard technique in mycobacteriology. A
general protocol for this assay is as follows:

e Preparation of Compound Stock Solution: A stock solution of Mtb-IN-8 is prepared in a
suitable solvent, typically dimethyl sulfoxide (DMSO).

» Serial Dilutions: Two-fold serial dilutions of the compound are prepared in 96-well
microplates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-
dextrose-catalase (OADC).

e Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a
standard turbidity, corresponding to a known colony-forming unit (CFU) concentration.

« Inoculation: The microplates are inoculated with the bacterial suspension.
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 Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.

e MIC Reading: The MIC is determined as the lowest concentration of the compound that
inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth
indicator dye such as resazurin.

Mechanism of Action and Signaling Pathway

The precise mechanism of action for Mtb-IN-8 has not been fully elucidated in the public
domain. However, based on its chemical structure, it may target essential enzymatic pathways
in M. tuberculosis. The logical workflow for the evaluation of such a novel inhibitor is depicted
below.
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Fig. 1: Logical workflow for the evaluation of a novel TB inhibitor.
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Tuberculosis Inhibitor 8 (Compound 3b): A 3-
Methoxy-2-phenylimidazo[1,2-b]pyridazine
Derivative

This compound is part of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines that have
demonstrated high activity against Mycobacterium tuberculosis and Mycobacterium marinum.

[2]3]

hemical : | Solubili

Property Value
6-chloro-3-methoxy-2-phenylimidazo[1,2-
IUPAC Name o
b]pyridazine
Molecular Formula C13H10CIN30O
Molecular Weight 259.70 g/mol
A 3-methoxy-2-phenyl group attached to an
Chemical Structure imidazo[1,2-b]pyridazine core with a chlorine
atom at the 6-position.
N Data not publicly available. Likely soluble in
Solubility

DMSO and other polar organic solvents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC90) Determination:

The in vitro activity of this class of compounds was assessed against autoluminescent strains
of M. tuberculosis and M. marinum. A representative protocol is as follows:

o Bacterial Strains: Autoluminescent strains of M. tuberculosis (H37Rv) and M. marinum are
used.

o Assay Plates: Compounds are serially diluted in 96-well plates containing appropriate growth
medium.
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 Inoculation: The bacterial suspension is added to each well.
¢ Incubation: Plates are incubated at the optimal growth temperature for each species.

e Luminescence Reading: Bacterial growth is measured by reading the luminescence
produced by the autoluminescent strains at specific time points.

e MIC90 Calculation: The MIC90 is determined as the concentration of the compound that
inhibits 90% of the bacterial growth, as measured by the reduction in luminescence
compared to control wells.

Mechanism of Action and Signaling Pathway

While the specific molecular target of this compound series is not yet confirmed, their potent
and rapid bactericidal activity suggests they may inhibit a critical cellular process. The workflow
for investigating the mechanism of action would be similar to that for Mtb-IN-8, focusing on
identifying the molecular target through genetic and biochemical approaches.

Mycobacterium tuberculosis Cell
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Fig. 2: Postulated mechanism of action for Compound 3b.

Methyl-Thiazole Based Inhibitor (Compound 8): A
Direct InhA Inhibitor

This compound belongs to a series of methyl-thiazoles that act as direct inhibitors of the M.
tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid

biosynthesis.[4][5]

Chemical Properties and Solubility

Property Value

N-(4-methyl-1,3-thiazol-2-yl)acetamide

IUPAC Name _
(Representative core structure)

A methyl-thiazole core with various

substitutions. The specific structure of
General Structure o .
"compound 8" would be detailed in the primary

literature.

Solubility is dependent on the specific
N substitutions. The development of this series
Solubility . . . .
focused on improving physicochemical

properties for better cellular activity.

Experimental Protocols

InhA Enzyme Inhibition Assay:

The inhibitory activity against the InhA enzyme is typically measured using a
spectrophotometric assay that monitors the oxidation of NADH.

o Reaction Mixture: A reaction mixture is prepared containing the InhA enzyme, NADH, and a

buffer solution in a 96-well plate.
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o Compound Addition: The methyl-thiazole inhibitor is added to the wells at various
concentrations.

« Initiation of Reaction: The reaction is initiated by the addition of the substrate, 2-trans-
dodecenoyl-CoA.

e Spectrophotometric Reading: The decrease in absorbance at 340 nm, corresponding to the
oxidation of NADH, is monitored over time.

e |C50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the
enzyme activity (IC50) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

These methyl-thiazole compounds directly inhibit InhA, which is a crucial enzyme in the fatty
acid synthase-Il (FAS-II) system of M. tuberculosis. This system is responsible for the
elongation of fatty acids that are precursors for mycolic acid synthesis. Mycolic acids are
essential components of the mycobacterial cell wall. By inhibiting InhA, these compounds
disrupt cell wall synthesis, leading to bacterial death.[5]
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Fig. 3: Inhibition of the mycolic acid synthesis pathway by a methyl-thiazole inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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